molecular formula C19H20N2O3 B3748979 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine

Cat. No. B3748979
M. Wt: 324.4 g/mol
InChI Key: NQDVUOKVUNMIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, Inc. and has since been the subject of numerous scientific studies.

Mechanism of Action

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine acts as a potent agonist of the CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain, mood, and other physiological processes.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include modulation of neurotransmitter release, inhibition of inflammatory processes, and neuroprotection against oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine has several advantages for use in laboratory experiments, including its potency, selectivity for cannabinoid receptors, and ability to cross the blood-brain barrier. However, it also has limitations, such as its potential for inducing psychoactive effects and its tendency to rapidly degrade in solution.

Future Directions

There are several potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine. These include further exploration of its potential therapeutic applications in pain management, neuroprotection, and cancer treatment, as well as investigation of its mechanisms of action and potential interactions with other drugs or therapeutic agents. Additionally, there is a need for further studies to optimize the synthesis and formulation of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine for use in clinical applications.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of pain, and has been suggested as a potential alternative to opioids for pain management.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(15-6-7-17-18(14-15)24-13-12-23-17)21-10-8-20(9-11-21)16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDVUOKVUNMIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-6-yl(4-phenylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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